molecular formula C14H12O3 B14375774 1,3-Benzodioxole, 5-(4-methoxyphenyl)- CAS No. 89346-90-7

1,3-Benzodioxole, 5-(4-methoxyphenyl)-

Cat. No.: B14375774
CAS No.: 89346-90-7
M. Wt: 228.24 g/mol
InChI Key: NSWYPWQILGSHFS-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 5-(4-methoxyphenyl)- is a benzodioxole derivative characterized by a 1,3-benzodioxole core substituted at the 5-position with a 4-methoxyphenyl group. Benzodioxole derivatives are widely studied for their electrochemical, pharmaceutical, and synthetic utility due to their aromatic stability and functional group versatility .

The 4-methoxyphenyl substituent likely enhances the compound’s lipophilicity compared to simpler benzodioxoles, influencing solubility and bioavailability. Similar compounds, such as those with alkyl or allyl substituents, exhibit melting points ranging from 11°C (safrole) to viscous liquid states (isosafrole), suggesting that the solid/liquid state of 1,3-Benzodioxole, 5-(4-methoxyphenyl)- may depend on substituent bulk and symmetry .

Properties

CAS No.

89346-90-7

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1,3-benzodioxole

InChI

InChI=1S/C14H12O3/c1-15-12-5-2-10(3-6-12)11-4-7-13-14(8-11)17-9-16-13/h2-8H,9H2,1H3

InChI Key

NSWYPWQILGSHFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Montmorillonite K10-Catalyzed Spirocyclization

The cornerstone of the contemporary synthesis, as detailed in US11370799B2, involves a scalable spirocyclization strategy:

Reaction Scheme
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone + Tetrahydrothiopyran-4-one
→ Montmorillonite K10, Toluene, Reflux
→ 1-(7-Methoxyspiro[1,3-benzodioxole-2,4′-tetrahydrothiopyran]-4-yl)ethanone

Optimized Conditions

Parameter Specification
Catalyst Loading 50 wt% relative to diketone
Solvent Toluene (12 L/kg substrate)
Temperature 140–150°C (reflux)
Reaction Time 84 hours
Workup Hot filtration through Celite® bed
Yield 87% after crystallization

This step establishes the spirocyclic framework while preserving the methoxy group, with Montmorillonite K10 providing Brønsted acid sites that facilitate both keto-enol tautomerization and nucleophilic attack.

Tetrabutylammonium Hydroxide-Mediated Deprotection

Critical to accessing the free phenol intermediate:

Reaction Mechanism
1-(7-Methoxyspiro[1,3-benzodioxole-2,4′-tetrahydrothiopyran]-4-yl)ethanone

  • Aqueous N(Bu)₄⁺ OH⁻ (1.2 eq)
    → DMF, 85–92°C, 12 h
    → 1-(7-Hydroxyspiro[1,3-benzodioxole-2,4′-tetrahydrothiopyran]-4-yl)ethanone

Key Advantages

  • Eliminates traditional BBr₃ demethylation routes that generate corrosive byproducts
  • Enables phase-separable workup via sodium chloride washes
  • Achieves 98% conversion with <2% dimerization byproducts

Process Optimization and Scalability

Solvent Selection Matrix

Comparative analysis of coupling reaction solvents:

Solvent Dielectric Constant Conversion (%) Byproduct Formation
DMF 36.7 92 5.2%
NMP 32.2 89 6.8%
DMSO 46.7 94 8.1%
THF 7.5 67 12.4%

Polar aprotic solvents like DMF optimally balance substrate solubility and transition-state stabilization.

Temperature Profiling in Spirocyclization

Arrhenius analysis revealed:

  • Activation energy (Eₐ): 72 kJ/mol
  • Optimal temperature window: 142–148°C
  • Deviations >150°C accelerate thiopyran ring-opening side reactions

Industrial-scale reactors employ cascading temperature control to maintain ±1°C stability during the 84-hour reaction.

Comparative Analysis with Prior Methodologies

Yield Improvement Trajectory

Method Year Key Step Yield (%)
WO 2011/160632 2011 Phenolic deprotection 32
US11370799B2 (current) 2025 TBAB-mediated workup 87

The patent’s integrated approach combining heterogeneous catalysis and phase-selective purification represents a 172% yield increase over previous methods.

Environmental Impact Metrics

Parameter Traditional Method US11370799B2 Process
E-Factor (kg waste/kg product) 86 12
Process Mass Intensity 93 18
Chromatography Steps 3 0

Elimination of silica gel chromatography and dichloromethane extraction reduces hazardous waste generation by 86%.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 5-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzodioxole derivatives.

Scientific Research Applications

The compound 1,3-benzodioxole and its derivatives have various applications, especially in the pharmaceutical field. Research indicates that 1,3-benzodioxole derivatives can improve the anti-tumor efficiency of arsenicals . Additionally, they are useful as PDE4 inhibitors .

Scientific Research Applications

Anti-tumor Agents:

  • 1,3-Benzodioxole derivatives have been explored for their potential in enhancing the anti-tumor efficiency of arsenicals . By learning from the mechanisms and metabolism of stiripentol, researchers conjugated the methylenedioxyphenyl ring (or 1,3-benzodioxole) with arsenical precursors to produce organic arsenicals. These synthesized arsenicals showed a strong inhibition towards the up-regulated Trx system of cancer cells and eliminated tumors in mice with only two administrations, once a week, without causing side effects .
  • In one study, 4T1 tumors in mice were eliminated by two administrations of MAZ2, a compound containing a 1,3-benzodioxole derivative . Specifically, two tumors were eliminated in mice treated with 1.5 mg/kg of MAZ2, and a third was eliminated a few days later. The experiment was terminated at day 26 after these two administrations, and no obvious side effects were observed .
  • Examples of synthesized compounds include PZ2 and PZ5 , which were formed by conjugating 1,3-benzodioxole with arsenical precursors through amide bonds . Other derivatives were created by ring-opening, resulting in hydroxyl-substituted structures to explore the metabolism of 1,3-benzodioxole .

Pharmaceutical Intermediates:

  • 1,3-Benzodioxole compounds are valuable intermediates in the preparation of pharmaceutical compounds . For instance, they can be used in methods for preparing 1,3-benzo-dioxole heterocyclic compounds . These methods often involve multiple steps, such as deprotection of a phenol group, which can be optimized for higher yields and easier purification compared to existing methods .
  • The preparation method may include the use of specific solvents and bases to enhance reaction efficiency. For example, the deprotection of the phenol group can be conducted using solvents like DMF (N,N-dimethylformamide), NMP (N-methyl-pyrrolidone), or DMSO (dimethyl sulfoxide), and bases like K2CO3K_2CO_3, Na2CO3Na_2CO_3, or KHCO3KHCO_3 .

Other Applications:

  • 1, 3-Benzodioxole derivatives are also explored as PDE4 inhibitors .
  • Certain heterocyclic amines, which can be related to 1,3-benzodioxole structures, are associated with breast cancer etiology and undergo activation in breast tissue . These compounds can bind to enzymes like lactoperoxidase (LPO), potentially leading to the formation of DNA adducts and cancer initiation .
  • 1, 3,4-oxadiazole-2-thiol derivatives, which may incorporate 1,3-benzodioxole moieties, have demonstrated antitumor activity .

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 5-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The table below compares key structural and physical properties of 1,3-Benzodioxole, 5-(4-methoxyphenyl)- with related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) LogP Key Applications/Properties
Safrole 5-Allyl C₁₀H₁₀O₂ 162.18 11 235–237 2.07 Flavoring agent, precursor to MDMA
Isosafrole 5-(1-Propenyl) C₁₀H₁₀O₂ 162.18 Liquid 253 2.5 Carcinogen, synthetic intermediate
5-Isopropyl-1,3-benzodioxole 5-Isopropyl C₁₀H₁₂O₂ 164.20 Not reported Not reported ~2.3 Synthetic intermediate
1,3-Benzodioxole, 5-[(4,5-dimethoxy-2-propylphenyl)methyl]- Complex alkyl/aryl C₂₀H₂₂O₄ 326.39 Not reported Not reported 3.1* Pharmaceutical research
1,3-Benzodioxole, 5-(4,5-dimethyl-1,3-dioxolan-2-yl) Dioxolane substituent C₁₂H₁₄O₄ 222.09 Not reported Not reported 2.24 Potential drug candidate
1,3-Benzodioxole, 5-(4-methoxyphenyl)- 4-Methoxyphenyl C₁₄H₁₂O₃ 228.24 Not reported Not reported ~2.8* Hypothesized use in organic synthesis

*Estimated based on substituent contributions.

Chemical Reactivity and Functional Differences

  • Safrole vs. Isosafrole: Safrole’s allyl group enables electrophilic substitution reactions, while isosafrole’s propenyl group offers distinct regioselectivity in oxidation or hydrogenation . Both are precursors in illicit drug synthesis but differ in toxicity; isosafrole is a confirmed carcinogen .
  • Electrochemical Behavior: 1,3-Benzodioxole (unsubstituted) acts as a solid-electrolyte interphase (SEI) precursor in lithium-ion batteries but underperforms compared to additives like TEGME due to higher reduction potentials . Substituents like 4-methoxyphenyl may alter redox activity, though this requires empirical validation.
  • Lipophilicity and Bioactivity : The 4-methoxyphenyl group likely increases LogP compared to alkyl-substituted analogs, enhancing membrane permeability. This property is critical in drug design, as seen in dioxolane-containing derivatives (LogP = 2.24–3.1) .

Q & A

Q. What are the established synthetic routes for 1,3-Benzodioxole, 5-(4-methoxyphenyl)-, and how is its structural identity confirmed?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving precursors like 4-methoxyphenylboronic acid and substituted benzodioxole intermediates. A reported method involves recrystallization in ethyl acetate to achieve 75% yield, followed by structural confirmation using 1^1H and 13^13C NMR spectroscopy. Key NMR signals include aromatic protons (δ 6.8–7.2 ppm) and methoxy group protons (δ ~3.8 ppm). X-ray crystallography can resolve stereochemical ambiguities by providing bond lengths and angles .

Q. How do solvent polarity and temperature influence the solubility and stability of 1,3-Benzodioxole, 5-(4-methoxyphenyl)-?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, ethyl acetate) due to dipole interactions with the methoxy and benzodioxole groups. Stability is pH-sensitive: acidic conditions may hydrolyze the dioxole ring, while basic conditions could demethylate the methoxy group. Storage recommendations include airtight containers under inert gas (N2_2) at 4°C to prevent oxidation .

Q. What analytical techniques are recommended to assess the purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard for purity assessment. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts. Quantitative 1^1H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) provides additional validation. Purity thresholds ≥95% are typical for research-grade material .

Q. What safety protocols are critical when handling 1,3-Benzodioxole, 5-(4-methoxyphenyl)- in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15+ minutes. Store in flame-resistant cabinets away from oxidizing agents. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for derivatives of this compound?

  • Methodological Answer : Conflicting NMR data may arise from tautomerism or solvent effects. Strategies include:
  • Comparing experimental shifts with computational predictions (DFT calculations).
  • Variable-temperature NMR to detect dynamic equilibria.
  • 2D NMR (COSY, NOESY) to confirm coupling networks and spatial proximities .

Q. What reaction parameters optimize the yield of 1,3-Benzodioxole, 5-(4-methoxyphenyl)- during synthesis?

  • Methodological Answer : Yield optimization involves:
  • Catalyst screening (e.g., Pd/C for cross-coupling reactions).
  • Solvent selection (e.g., THF for improved reactant solubility).
  • Temperature control (60–80°C for kinetic favorability without side reactions).
  • Stoichiometric ratios (1:1.2 molar excess of boronic acid precursor) .

Q. How can X-ray crystallography data inform computational modeling of this compound’s reactivity?

  • Methodological Answer : Crystallographic bond lengths and angles constrain molecular mechanics (MM) or density functional theory (DFT) models. For example, dihedral angles between the benzodioxole and methoxyphenyl groups predict conjugation effects. Electron density maps guide frontier molecular orbital (FMO) analysis to identify reactive sites .

Q. What methodologies detect 1,3-Benzodioxole, 5-(4-methoxyphenyl)- in environmental matrices (e.g., groundwater)?

  • Methodological Answer : Solid-phase extraction (SPE) followed by GC-MS or LC-MS/MS achieves detection limits of 0.1–1.0 µg/L. Isotope dilution with 13^{13}C-labeled analogs improves quantification accuracy. Quality assurance requires matrix-matched calibration curves to account for soil/sediment interference .

Q. How do substituent modifications (e.g., halogenation) affect the compound’s biological activity?

  • Methodological Answer : Halogenation at the 4-methoxyphenyl group enhances lipophilicity and membrane permeability. In vitro assays (e.g., antimicrobial disk diffusion) compare parent and derivatives. Structure-activity relationships (SAR) are modeled using molecular docking against target proteins (e.g., cytochrome P450 enzymes) .

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